molecular formula C21H20N2O3 B5760695 N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide

N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide

Cat. No. B5760695
M. Wt: 348.4 g/mol
InChI Key: CAZQIIRJPKYNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide, commonly known as NAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of amide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of NAPA involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. NAPA also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
NAPA has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using NAPA in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the study of NAPA. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of NAPA in human clinical trials.

Synthesis Methods

The synthesis of NAPA involves the reaction of 2-naphthol with acetyl chloride to form 2-acetylnaphthol, which is then reacted with 4-aminobenzoyl chloride to form N-(2-naphthyloxyacetyl)-4-aminobenzoyl chloride. This intermediate product is then reacted with propanoic acid to form NAPA.

Scientific Research Applications

NAPA has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[3-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-20(24)22-17-8-5-9-18(13-17)23-21(25)14-26-19-11-10-15-6-3-4-7-16(15)12-19/h3-13H,2,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZQIIRJPKYNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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